4-Ethyl-3-methoxyhexan-1-amine

Description

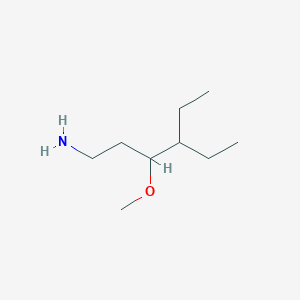

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H21NO |

|---|---|

Molecular Weight |

159.27 g/mol |

IUPAC Name |

4-ethyl-3-methoxyhexan-1-amine |

InChI |

InChI=1S/C9H21NO/c1-4-8(5-2)9(11-3)6-7-10/h8-9H,4-7,10H2,1-3H3 |

InChI Key |

YTPZXTSSQYKMLB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(CCN)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethyl 3 Methoxyhexan 1 Amine

Retrosynthetic Analysis for 4-Ethyl-3-methoxyhexan-1-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler starting materials. For this compound, several disconnections can be proposed to devise a logical synthetic pathway.

The primary functional group, the amine, can be installed late in the synthesis. A primary amine is often synthesized from a nitrile or a carbonyl group. lumenlearning.comchemistrysteps.com Therefore, two key precursors can be identified through a Carbon-Nitrogen (C-N) bond disconnection:

Precursor A: 4-Ethyl-3-methoxyhexanenitrile

Precursor B: 4-Ethyl-3-methoxyhexanal

Further disconnection of the hexane (B92381) backbone is necessary to simplify the structure. A logical point for disconnection is the C3-C4 bond, which is central to the molecule and lies between the two stereocenters. This leads to simpler fragments that can be coupled. For instance, disconnecting Precursor B (the aldehyde) suggests a precursor ketone that can be formed via an addition reaction.

Another critical disconnection involves the formation of the ether linkage. The methoxy (B1213986) group at the C3 position could be introduced via nucleophilic substitution on a corresponding alcohol. This suggests an intermediate diol or a hydroxy-ketone, which adds another layer to the synthetic strategy.

Considering these points, a plausible retrosynthetic pathway starts with the C-N bond, followed by C-C bond disconnections that simplify the carbon skeleton into manageable, commercially available or easily synthesized starting materials.

Strategies for Carbon-Carbon Bond Formation in the Hexane Backbone

Constructing the substituted hexane backbone is a pivotal phase in the synthesis of this compound. This requires methods that not only extend the carbon chain but also allow for the stereoselective creation of the chiral centers at C3 and C4.

Alkylation introduces an alkyl group into a molecule and is a fundamental method for C-C bond formation. buchler-gmbh.com

Direct Alkylation: A powerful strategy involves the alkylation of enolates. For example, a ketone precursor could be deprotonated to form a specific enolate, which then acts as a nucleophile. The stereocontrolled alkylation of such an enolate is a significant challenge, often requiring chiral auxiliaries or catalysts to achieve high enantioselectivity. buchler-gmbh.commorressier.com The construction of the all-carbon quaternary stereocenter at C4 can be particularly challenging, and modern methods often employ catalytic asymmetric phase-transfer alkylation or metal-catalyzed processes to achieve this. nih.govnih.gov

Friedel-Crafts Alkylation: It is important to note that Friedel-Crafts alkylation is primarily a reaction for aromatic compounds and is not directly applicable to the synthesis of a linear, aliphatic backbone like hexane. However, analogous principles of activating a substrate to accept an alkyl group are central to many synthetic reactions.

Addition reactions provide a versatile toolkit for elongating carbon chains and introducing functional groups simultaneously. studymind.co.uk

Aldol (B89426) and Michael Additions: An aldol condensation can form a new C-C bond by reacting two carbonyl compounds, leading to a β-hydroxy carbonyl compound which can be a precursor to the hexane backbone. studymind.co.ukfiveable.me Michael addition, the addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another effective method for chain elongation. studymind.co.uk

Organometallic Reagents: Grignard reagents and organolithium compounds are excellent nucleophiles for attacking electrophilic carbons, such as those in carbonyls or epoxides. youtube.com For example, the reaction of an appropriate organometallic reagent with an aldehyde or ketone can build a significant portion of the carbon skeleton in a single step. organic-chemistry.org

Alkyne Chemistry: The alkylation of terminal alkynes is a highly effective method for extending a carbon chain. youtube.comyoutube.com An acetylide ion, formed by deprotonating a terminal alkyne, can act as a potent nucleophile to attack an alkyl halide, thereby forming a new C-C bond. youtube.com The resulting internal alkyne can then be further functionalized.

Introduction of the Primary Amine Functionality

The final step in the proposed synthesis is the introduction of the primary amine group at the C1 position. Two robust and widely used methodologies for this transformation are reductive amination and nitrile reduction.

Reductive amination is a highly efficient method for converting a carbonyl group (aldehyde or ketone) into an amine. wikipedia.org The process involves the reaction of the carbonyl compound with ammonia (B1221849) to form an intermediate imine, which is then reduced to the primary amine in the same reaction vessel. libretexts.org This one-pot procedure is favored in green chemistry. wikipedia.org

The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine intermediate without affecting the initial carbonyl group. acs.org Several reagents are suitable for this purpose, each with specific advantages.

wikipedia.orgacs.org| Reducing Agent | Abbreviation | Characteristics | Citations |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH3CN | Mild and selective. Effective under weakly acidic conditions where imine formation is favored. Can release toxic cyanide byproducts. | |

| Sodium Triacetoxyborohydride (B8407120) | NaBH(OAc)3 | Very mild and selective, does not readily reduce aldehydes and ketones. Tolerates a wide variety of functional groups. Often the reagent of choice. |

For the synthesis of this compound from its corresponding aldehyde, reductive amination with ammonia using sodium triacetoxyborohydride would be a highly effective strategy. acs.orgorganic-chemistry.org

The reduction of a nitrile group (–C≡N) is a direct and reliable route to a primary amine (–CH₂NH₂). libretexts.org This method is advantageous because nitriles can be prepared from alkyl halides via nucleophilic substitution with a cyanide ion, effectively extending the carbon chain by one carbon while setting up the eventual formation of the amine. chemistrysteps.com

Several methods exist for reducing nitriles, ranging from powerful hydride reagents to catalytic hydrogenation.

libretexts.orgstudymind.co.uk| Reagent/Method | Characteristics | Citations |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | A strong, non-selective reducing agent. Highly effective but requires anhydrous conditions and careful handling. | |

| Catalytic Hydrogenation | Typically uses H₂ gas with a Raney Nickel or Platinum catalyst at high pressure and temperature. It is the preferred industrial method due to cost. |

Gabriel Synthesis and Analogous Methods

The introduction of a primary amine is a critical step in the synthesis of this compound. Direct alkylation of ammonia is often inefficient, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.orgchemistrysteps.com The Gabriel synthesis offers a robust and well-established alternative for the selective formation of primary amines from primary alkyl halides. wikipedia.orgbyjus.com

The method utilizes the phthalimide (B116566) anion as an ammonia surrogate. wikipedia.org In the first step, potassium phthalimide is N-alkylated with a suitable primary alkyl halide, in this case, a 1-halo-4-ethyl-3-methoxyhexane. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemistrysteps.comnrochemistry.com The resulting N-alkylphthalimide intermediate effectively "protects" the nitrogen, preventing over-alkylation. chemistrysteps.com

In the second step, the primary amine is liberated from the phthalimide. This can be achieved through acidic hydrolysis, though this method can involve harsh conditions and produce low yields. byjus.comlibretexts.org A more common and milder method is the Ing-Manske procedure, which involves hydrazinolysis. wikipedia.orgnrochemistry.com Reaction with hydrazine (B178648) hydrate (B1144303) in a solvent like methanol (B129727) or ethanol (B145695) cleaves the N-alkylphthalimide to release the target primary amine along with a phthalhydrazide (B32825) precipitate, which can often be removed by filtration. wikipedia.orgnrochemistry.com

While the Gabriel synthesis is highly effective for primary alkyl halides, it generally fails with secondary halides. wikipedia.org Alternative reagents that are electronically similar to phthalimide, such as the sodium salt of saccharin (B28170) or di-tert-butyl-iminodicarboxylate, have been developed to overcome some of these limitations, offering easier hydrolysis and extending reactivity to a broader range of substrates. wikipedia.org

Table 1: General Scheme for Gabriel Synthesis

| Step | Description | Common Reagents |

|---|---|---|

| 1. N-Alkylation | The phthalimide anion acts as a nucleophile, displacing a halide from a primary alkyl halide precursor. | Potassium phthalimide, Primary Alkyl Halide (R-X), DMF (solvent). nrochemistry.com |

| 2. Deprotection | The N-alkylphthalimide is cleaved to release the free primary amine. | Hydrazine hydrate (Ing-Manske procedure) or strong acid (acid hydrolysis). wikipedia.orglibretexts.org |

Incorporation of the Methoxy Group

The methoxy group (–OCH₃) is a key structural feature of the target molecule. wikipedia.org Its introduction is typically achieved through etherification of a corresponding alcohol precursor or via functional group interconversion.

The Williamson ether synthesis is the most prominent and versatile method for preparing ethers and is highly applicable for installing the methoxy group in a precursor to this compound. masterorganicchemistry.comwikipedia.org This reaction involves the SN2 displacement of a leaving group by an alkoxide nucleophile. wikipedia.orglibretexts.org

In a potential synthesis of the target compound, a precursor molecule containing a hydroxyl group at the C-3 position, such as 4-ethyl-1-aminohexan-3-ol (with the amine function suitably protected), would be used. The synthesis proceeds in two main stages:

Alkoxide Formation: The alcohol is deprotonated using a strong base to form a nucleophilic alkoxide. Common bases for this purpose include sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.com

Nucleophilic Substitution: The resulting alkoxide is then treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The alkoxide attacks the methylating agent in an SN2 reaction to form the methoxy ether bond. wikipedia.org

The success of the Williamson synthesis is dependent on the structure of the reactants. It works best with primary alkyl halides as the electrophile to minimize competing elimination reactions. wikipedia.org Since a methyl group is being introduced, this condition is easily met.

Table 2: Representative Conditions for Williamson Ether Synthesis

| Substrate | Base | Methylating Agent | Solvent |

|---|---|---|---|

| R-OH | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) masterorganicchemistry.com |

| R-OH | Potassium Hydride (KH) | Dimethyl Sulfate ((CH₃)₂SO₄) | Dimethylformamide (DMF) francis-press.com |

The transformation of an alcohol into a methoxy ether, as described in the Williamson synthesis, is a prime example of a functional group interconversion (FGI). FGI refers to the conversion of one functional group into another and is a cornerstone of multistep organic synthesis. mit.educompoundchem.com

In the context of synthesizing this compound, the conversion of a hydroxyl group in a precursor like 4-ethyl-1-(protected-amino)hexan-3-ol into the target methoxy group is a critical FGI step. This specific transformation, methylation of an alcohol, is one of the most fundamental and reliable methods for ether formation. wikipedia.org The strategy allows chemists to build a carbon skeleton first and then modify the functional groups in a subsequent step to arrive at the final product.

Protecting Group Strategies in the Synthesis of this compound

The presence of multiple reactive sites—namely an amino group and a hydroxyl group (in the precursor)—necessitates the use of protecting groups. libretexts.org A protecting group temporarily masks a functional group to prevent it from undergoing undesired reactions while chemical transformations are carried out elsewhere in the molecule. numberanalytics.com An effective protecting group must be easy to install, stable to the reaction conditions it is meant to endure, and easy to remove selectively under mild conditions. masterorganicchemistry.com

In a plausible synthesis of this compound, protecting the amine is crucial before the installation of the methoxy group via the Williamson ether synthesis. The free amine is nucleophilic and basic, and would otherwise compete with the hydroxyl group in reacting with the base (NaH) and the methylating agent.

Common protecting groups for amines include carbamates, which are particularly effective because they render the nitrogen non-nucleophilic. masterorganicchemistry.com

Boc (tert-butyloxycarbonyl): This group is widely used and is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable under basic and nucleophilic conditions but is readily removed with strong acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.com

Cbz (Carboxybenzyl): Installed using benzyl (B1604629) chloroformate (Cbz-Cl), the Cbz group is stable to acidic and many other conditions but can be selectively removed by catalytic hydrogenolysis (H₂ and a palladium catalyst), a very mild deprotection method. numberanalytics.com

The use of different protecting groups that can be removed under distinct conditions is known as orthogonal protection . numberanalytics.com For instance, one could protect the amine with a Boc group and a precursor alcohol with a silyl (B83357) ether (like TBS). The silyl ether could be removed with fluoride (B91410) ions (TBAF) without affecting the Boc group, and the Boc group could be removed later with acid, allowing for selective manipulation of each functional group. numberanalytics.com This strategy provides the precise control needed for the synthesis of complex molecules like this compound.

Table 3: Common Protecting Groups for Amines

| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., Trifluoroacetic Acid, HCl). masterorganicchemistry.com |

| Carboxybenzyl | Cbz | Benzyl Chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C). numberanalytics.com |

Stereochemical Considerations and Enantioselective Synthesis of 4 Ethyl 3 Methoxyhexan 1 Amine

Asymmetric Synthesis Approaches

The controlled synthesis of a single, desired stereoisomer from the possible four requires sophisticated asymmetric synthesis strategies. These methods are designed to selectively create one or more stereocenters with a high degree of precision.

Chiral Catalyst-Mediated Reactions (e.g., Chiral Palladium Complexes)

Chiral transition-metal complexes, particularly those involving palladium, are powerful tools for asymmetric synthesis. acs.orgchinesechemsoc.org Palladium-catalyzed asymmetric allylic amination, for example, is an efficient method for constructing C-N bonds with high enantioselectivity. chinesechemsoc.org This approach often involves the use of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the approach of the reactants. acs.org For a molecule like 4-Ethyl-3-methoxyhexan-1-amine, a synthetic route could potentially involve the palladium-catalyzed amination of a suitable allylic substrate. acs.orgchinesechemsoc.org The development of modular chiral ligands has been instrumental in fine-tuning the catalyst's activity and selectivity for a wide range of substrates. acs.org

Table 1: Examples of Chiral Palladium Complex-Mediated Asymmetric Amination

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Pd/Chiral Phosphine | Allylic Acetates | Chiral Allylic Amines | Up to 98% | acs.org |

| Pd/Chiral Ligand | Conjugated Dienes | Chiral Amines | High | sioc-journal.cn |

| Pd(dba)₂/DPPB | Allylic Amines | Primary Amines | Not applicable (deprotection) | acs.org |

This table presents data for analogous reactions and not for this compound itself.

Asymmetric Reductive Amination

Asymmetric reductive amination (ARA) is a highly versatile and atom-economical method for synthesizing chiral amines. acs.org This one-pot reaction involves the condensation of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ by a chiral catalyst. acs.org Transition-metal catalysts based on iridium, rhodium, and ruthenium are commonly employed for this transformation. core.ac.uk For the synthesis of this compound, the corresponding ketone, 4-ethyl-3-methoxyhexan-1-one, would be the key precursor. The choice of chiral catalyst and reaction conditions would be critical in controlling the stereoselectivity of the reduction step. acs.org

Significant progress has been made in developing highly efficient catalysts for ARA, expanding its applicability to a wide range of carbonyl compounds and amine partners. acs.org

Diastereoselective Synthetic Pathways

When a molecule already contains a stereocenter, it can be used to direct the formation of a new stereocenter, a strategy known as diastereoselective synthesis. For a compound like this compound, which has a γ-amino alcohol motif, synthetic strategies often involve the diastereoselective reduction of a β-amino ketone. nih.govrsc.orgacs.org The pre-existing stereocenter in the β-amino ketone influences the approach of the reducing agent, leading to the preferential formation of one diastereomer over the other. core.ac.uk

For instance, the reduction of N-protected γ-amino ketones can be achieved with high diastereoselectivity using various reducing agents. core.ac.uk The development of catalytic diastereoselective methods, such as iridium-catalyzed asymmetric transfer hydrogenation and rhodium-catalyzed asymmetric hydrogenation, has provided access to both syn and anti diastereomers of γ-amino alcohols. nih.govrsc.org

Table 2: Diastereoselective Approaches to Amino Alcohols

| Method | Substrate | Product Diastereomer | Diastereomeric Ratio (d.r.) | Reference |

| Ir-catalyzed Asymmetric Transfer Hydrogenation | N-PMP-protected γ-amino ketones | anti-γ-amino alcohols | High | nih.govrsc.org |

| Rh-catalyzed Asymmetric Hydrogenation | N-PMP-protected γ-amino ketones | syn-γ-amino alcohols | High | nih.govrsc.org |

| Reduction of β-amino ketones | β-amino ketones | γ-amino alcohols | Varies | acs.org |

This table presents data for analogous reactions and not for this compound itself.

Enzymatic Resolution and Biocatalytic Approaches for Stereoisomer Production

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for producing enantiomerically pure compounds. nih.gov Enzymes offer high selectivity and can operate under mild reaction conditions. nih.gov

Chemical Transformations and Reactivity Studies of 4 Ethyl 3 Methoxyhexan 1 Amine

Reactivity of the Primary Amine Functional Group

The primary amine group in 4-ethyl-3-methoxyhexan-1-amine is a key site for chemical transformations due to the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. byjus.commsu.edu

Nucleophilic Substitution Reactions

Primary amines are effective nucleophiles that readily participate in nucleophilic substitution reactions with alkyl halides. msu.edu In the case of this compound, reaction with an alkyl halide, such as methyl iodide, would be expected to yield a secondary amine. However, a significant challenge in such reactions is the potential for over-alkylation. libretexts.org The initially formed secondary amine can compete with the starting primary amine for the alkyl halide, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org The steric hindrance around the nitrogen in this compound, provided by the ethyl and methoxyhexyl groups, may slightly reduce its nucleophilicity compared to less hindered primary amines. masterorganicchemistry.com

The reversible reaction of primary amines with carbon dioxide to form alkylammonium carbamates can be used to temporarily reduce their reactivity in nucleophilic substitution reactions. nih.gov This "protection" strategy could potentially be employed to control the extent of alkylation. nih.gov

Acylation and Sulfonylation Reactions

Acylation: Primary amines react readily with acylating agents like acid chlorides and acid anhydrides to form amides. byjus.comlibretexts.org This reaction is a robust and high-yielding transformation. libretexts.org For this compound, treatment with a reagent such as acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. The reaction is typically carried out in the presence of a base, like pyridine (B92270) or sodium hydroxide, to neutralize the acidic byproduct (e.g., HCl). libretexts.org The resulting amide is significantly less nucleophilic than the starting amine, preventing further acylation. libretexts.org Various catalysts, including iodine, can promote N-acylation under mild, solvent-free conditions. researchgate.nettandfonline.com

Sulfonylation: Similarly, primary amines undergo sulfonylation upon reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), to produce sulfonamides. nih.govrsc.org These reactions are often performed in the presence of a base to scavenge the generated HCl. researchgate.net A variety of catalysts, including indium and ytterbium(III) trifluoromethanesulfonate, can facilitate this transformation, even for sterically hindered amines. organic-chemistry.org A method using atomized sodium in a mixture of ethanol (B145695) and THF under sonic conditions has also been reported to be rapid and efficient. nih.govresearchgate.net

Table 1: Representative Acylation and Sulfonylation Reactions of Primary Amines

| Amine Substrate | Reagent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Primary Amine | Acetyl Chloride | N-Acetylated Amine | Base (e.g., Pyridine) | High | libretexts.org |

| Primary Amine | Benzoyl Chloride/Iodine | N-Benzoylated Amine | Solvent-free, RT | High | tandfonline.com |

| Primary Amine | p-Toluenesulfonyl Chloride | N-Tosylsulfonamide | Atomized Sodium, EtOH/THF, Sonication | High | nih.gov |

| Sterically Hindered Aniline | Sulfonyl Chloride | Sulfonamide | Indium Catalyst | Excellent | organic-chemistry.org |

Cyclization Reactions Involving the Amine Moiety

The presence of both an amine and an ether functional group within the same molecule opens up the possibility of intramolecular cyclization reactions, though this would likely require modification of the carbon skeleton or activation of the ether. A more direct cyclization pathway for amino alcohols involves a "hydrogen shuttling" mechanism where the alcohol is first oxidized to a carbonyl compound, which then condenses with the amine to form an imine that is subsequently reduced to a cyclic amine. rsc.org While this compound is not an amino alcohol, analogous transformations of related amino ethers could potentially lead to substituted pyrrolidines or other N-heterocycles. nih.govacs.orgorganic-chemistry.org For instance, the cyclization of ω-chloroketones with primary amines, catalyzed by transaminases, can produce chiral 2-substituted pyrrolidines. acs.org

Transformations Involving the Ether Functional Group

Ethers are generally characterized by their low reactivity and are stable to many reagents, which is why they are often used as solvents. pressbooks.publibretexts.org However, under specific and often harsh conditions, the ether linkage can be cleaved.

Cleavage of the Ether Linkage

The carbon-oxygen bond of an ether can be broken by treatment with strong acids, most effectively hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.publibretexts.orgwikipedia.org Hydrochloric acid (HCl) is generally not effective. pressbooks.pub The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com The subsequent step is a nucleophilic attack by the halide ion.

For an unsymmetrical ether like this compound, the mechanism (SN1 or SN2) and the resulting products depend on the structure of the alkyl groups attached to the oxygen. The methoxy (B1213986) group is attached to a secondary carbon, while the other side of the ether is part of the main hexyl chain. Cleavage would likely occur via an SN2 mechanism, where the halide ion attacks the less sterically hindered methyl group, yielding 4-ethylhexan-1-amine-3-ol and methyl iodide. pressbooks.publibretexts.org

Strong Lewis acids, such as boron tribromide (BBr₃), are also potent reagents for ether cleavage, particularly for aryl methyl ethers. pearson.comcore.ac.ukgvsu.edu The reaction with BBr₃ is often performed at low temperatures and is effective for cleaving a wide variety of ethers. sci-hub.seufp.pt The mechanism can be complex, sometimes involving a bimolecular reaction between two ether-BBr₃ adducts. gvsu.edusci-hub.se

Table 2: Reagents and Conditions for Ether Cleavage

| Ether Type | Reagent | Typical Products | Mechanism | Reference |

|---|---|---|---|---|

| Alkyl Ether (Primary/Secondary) | HI or HBr | Alcohol and Alkyl Halide | SN2 | pressbooks.publibretexts.org |

| Ether with Tertiary Alkyl Group | HI or HBr | Alcohol and Alkyl Halide | SN1 | pressbooks.pub |

| Aryl Methyl Ether | BBr₃ | Phenol and Methyl Bromide | Complex/Bimolecular | core.ac.ukgvsu.edu |

| Mixed Alkyl Ether | BBr₃ | Alcohol and Alkyl Bromide | Varies with substrate | sci-hub.seufp.pt |

Stability of the Methoxy Group under Various Reaction Conditions

The methoxy group in this compound is expected to be stable under a wide range of reaction conditions. It is generally unreactive towards bases, nucleophiles, and mild acids. pressbooks.pub The conditions used for the acylation and sulfonylation of the primary amine group, for example, would not affect the ether linkage. The stability of the ether allows for selective reactions at the more reactive amine site. youtube.comyoutube.comyoutube.com

However, as mentioned above, the methoxy group is susceptible to cleavage under strongly acidic conditions (HBr, HI) or with strong Lewis acids (BBr₃). pressbooks.publibretexts.orgwikipedia.org Therefore, any synthetic transformations planned for this molecule must take into account the lability of the ether bond under such harsh conditions. The chemoselectivity of a reaction, which is the preferential reaction of a reagent with one functional group over another, is a key consideration when working with polyfunctional molecules like this compound. youtube.comyoutube.comacs.orgbeilstein-journals.org

Reactivity at the Branched Carbon Centers

Oxidation Reactions at Alkyl Chains

No specific research data is available for the oxidation reactions at the alkyl chains of this compound. General knowledge suggests that the presence of tertiary carbon atoms could be susceptible to oxidation under strong oxidizing conditions, but specific products, yields, and reaction conditions for this compound have not been documented.

Data Table: Hypothetical Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) | Remarks |

|---|---|---|

| Data Not Available | Data Not Available | No studies published |

Formation of Derivatives for Enhanced Reactivity

There is no available literature detailing the synthesis of derivatives of this compound to enhance its reactivity. The primary amine group could theoretically be derivatized to form amides, sulfonamides, or imines, which would alter the molecule's electronic and steric properties, but specific examples and their resulting reactivity have not been reported.

Data Table: Potential Derivatives of this compound

| Reagent | Derivative Type | Potential Impact on Reactivity |

|---|---|---|

| Data Not Available | Data Not Available | No studies published |

Advanced Analytical and Spectroscopic Characterization of 4 Ethyl 3 Methoxyhexan 1 Amine

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 4-Ethyl-3-methoxyhexan-1-amine from reaction mixtures, assessing its purity, and separating its stereoisomers. Both gas and liquid chromatography platforms offer distinct advantages and challenges.

Gas Chromatography (GC) Method Development and Optimization for Alkylamines

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. However, the analysis of polar primary amines like this compound by GC presents significant challenges. The highly polar nature of the amine group leads to strong interactions with common stationary phases, often resulting in poor peak shape (tailing) and low reproducibility. nih.gov

To overcome these issues, two primary strategies are employed: the use of specialized columns and chemical derivatization.

Column Selection: Columns with stationary phases designed specifically for amines are crucial. These often incorporate basic compounds to mask active sites on the silica (B1680970) support, thereby reducing peak tailing. An Agilent CP-Volamine column, for instance, is designed to provide sharp, symmetrical peaks for volatile amines. nih.gov Another option includes wax-based or thick-film columns like a J&W Scientific DB-CAM, which can also improve performance for amine analysis. nih.gov

Derivatization: Converting the polar amine into a less polar, more volatile derivative is a common and effective approach. researchgate.net This process improves chromatographic behavior and can enhance detection sensitivity. researchgate.netepa.gov Common derivatization reactions for primary amines include:

Acylation: Reaction with anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) produces stable, volatile fluoroacyl derivatives that are highly responsive to electron capture detection (ECD). researchgate.net

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used, though acylation is often preferred for amines due to the moisture sensitivity of silylating reagents. epa.gov

Carbamate Formation: Reaction with chloroformates, such as isobutyl chloroformate, converts amines to carbamates, which are suitable for GC-MS analysis. copernicus.org

Optimization of a GC method would involve careful selection of the injection port liner, temperature program, and carrier gas flow rate to achieve optimal resolution and peak shape. nih.govnih.gov

Table 1: Illustrative GC Method Parameters for Analysis of Derivatized this compound

| Parameter | Condition | Purpose |

| GC System | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Provides separation and detection. MS allows for mass identification. |

| Column | CP-Volamine or similar amine-specific column (e.g., 30 m x 0.32 mm, 1.0 µm film) | Minimizes peak tailing for polar amines. nih.gov |

| Derivative | N-(4-Ethyl-3-methoxyhexyl)trifluoroacetamide (formed using TFAA) | Increases volatility and thermal stability, improves peak shape. researchgate.net |

| Injector Temp. | 250 °C | Ensures complete volatilization of the derivative. |

| Detector Temp. | 280 °C (FID) | Provides stable detector response. |

| Carrier Gas | Helium, Constant Flow Rate (e.g., 1.5 mL/min) | Mobile phase for analyte transport. |

| Oven Program | 80°C (hold 2 min), ramp to 240°C at 15°C/min, hold 5 min | Separates the analyte from impurities based on boiling point. |

| Injection Mode | Split (e.g., 20:1) | Prevents column overloading with concentrated samples. |

Liquid Chromatography (LC) Techniques for Resolution and Purity Assessment

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for the purity assessment of non-volatile or thermally labile compounds and is well-suited for alkylamines. nih.gov When coupled with detectors like a Diode Array Detector (DAD) or a Mass Spectrometer (MS), LC provides a powerful platform for both quantification and identification of impurities. nih.govchromatographyonline.com

For basic compounds like this compound, reversed-phase liquid chromatography (RPLC) often requires specific mobile phase additives to achieve good peak shape and retention.

Mobile Phase Considerations: The amine group can interact strongly with residual silanols on C18 columns, causing peak tailing. Using an acidic mobile phase protonates the amine, but this can lead to poor retention on reversed-phase columns. A common strategy is to use an ion-pairing agent. Mobile phases containing hexafluoroisopropanol (HFIP) and a volatile alkylamine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are effective for LC-MS analysis of such compounds, as they improve retention and peak shape while remaining compatible with mass spectrometry. nih.gov

Stationary Phase Selection: While standard C18 columns are widely used, other stationary phases can offer different selectivity. Phenyl-hexyl columns, for example, can provide enhanced retention for certain amines due to pi-pi interactions. nih.gov

Purity analysis involves developing a separation method that can resolve the main compound peak from all potential impurities, such as starting materials, byproducts, or degradation products. chromatographyonline.com Multivariate curve resolution techniques can be applied to DAD data to detect and even quantify co-eluting impurities that are not visually apparent. chromatographyonline.com

Table 2: Example HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| LC System | HPLC or UHPLC with DAD and/or MS detector |

| Column | C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 10 mM Ammonium (B1175870) Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Detection | DAD (200-400 nm) and/or ESI+ MS |

Chiral Chromatography for Enantiomeric Separation

This compound possesses two chiral centers (at carbons 3 and 4), meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). The separation of these enantiomers is critical in pharmaceutical contexts, as different enantiomers can have different biological activities. libretexts.org Chiral chromatography is the most effective method for this purpose. mdpi.comijcrt.org

This separation is typically achieved using a chiral stationary phase (CSP). The choice of CSP and mobile phase is crucial for achieving resolution between the stereoisomers. researchgate.net

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are highly versatile and widely used for separating a broad range of chiral compounds, including amines. mdpi.comresearchgate.net Examples include Chiralpak® and Chiralcel® columns. Pirkle-type phases, which rely on π-π interactions, are also effective, particularly for derivatives of amines. libretexts.org

Mobile Phase: In normal-phase chiral chromatography, the mobile phase typically consists of a nonpolar solvent like hexane (B92381) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol (B145695). researchgate.net Small amounts of a basic additive (e.g., diethylamine) are often required to improve the peak shape of basic analytes like amines by competing for active sites on the CSP. researchgate.net Two-dimensional LC, where an achiral separation is followed by a chiral separation of the target peak, can be a powerful tool for resolving enantiomers in complex mixtures. chromatographyonline.com

Table 3: Representative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| LC System | HPLC with UV or DAD Detector |

| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) (250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 210 nm |

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural analysis of chemical compounds. nih.gov It provides information on molecular weight and, through fragmentation, reveals details about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm (parts per million). youtube.comnih.gov This precision allows for the unambiguous determination of a compound's elemental formula. nih.govmdpi.com For an unknown compound believed to be this compound, HRMS can confirm its molecular formula by distinguishing it from other formulas that have the same nominal mass. youtube.com Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution. nih.gov

Table 4: HRMS Data for the Protonated Molecule [M+H]⁺ of this compound

| Parameter | Value |

| Molecular Formula | C₉H₂₁NO |

| Nominal Mass | 159 |

| Calculated Exact Mass of [M+H]⁺ (C₉H₂₂NO⁺) | 160.1701 |

| Example Measured Mass | 160.1698 |

| Mass Difference | -0.0003 |

| Error (ppm) | -1.9 |

This high accuracy confidently excludes other potential formulas with a nominal mass of 160, such as C₈H₂₀O₂, which has a calculated exact mass of 160.1463 for its [M+H]⁺ ion.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This technique is crucial for confirming the connectivity of atoms within this compound. nih.govmdpi.com

In a typical MS/MS experiment, the protonated molecule ([M+H]⁺, m/z 160.17) is isolated and then subjected to collision-induced dissociation (CID). The fragmentation pattern provides a structural fingerprint. For this compound, key fragmentation pathways would likely involve:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines.

Loss of methanol (B129727) (CH₃OH): Cleavage involving the methoxy (B1213986) group.

Alpha-cleavage: Breakage of C-C bonds adjacent to the nitrogen atom.

Cleavage adjacent to the ether oxygen: Fragmentation around the methoxy group.

Table 5: Predicted MS/MS Fragmentation of [C₉H₂₁NO + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 160.17 | 143.14 | NH₃ | C₉H₁₉O⁺ |

| 160.17 | 128.14 | CH₃OH | C₈H₁₈N⁺ |

| 160.17 | 114.13 | C₂H₅OH (rearrangement) | C₇H₁₆N⁺ |

| 160.17 | 88.08 | C₅H₁₀ | C₄H₁₀NO⁺ |

| 160.17 | 72.08 | C₅H₁₀O | C₄H₁₀N⁺ |

| 160.17 | 30.04 | C₈H₁₈O | CH₄N⁺ |

By analyzing these characteristic fragments, the positions of the ethyl and methoxy groups relative to the hexylamine (B90201) backbone can be confidently confirmed, providing a complete structural elucidation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of an organic compound in solution. For a molecule like this compound, a suite of NMR experiments would be required for a full structural and stereochemical assignment.

¹H NMR and ¹³C NMR for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information about the molecular structure.

¹H NMR Spectroscopy: This technique would identify all the unique proton environments in this compound. The spectrum would be expected to show distinct signals for the protons of the two ethyl groups, the methoxy group, the aminomethylene group (-CH₂NH₂), and the protons on the hexane backbone. The chemical shift (δ) of each signal would offer clues about the electronic environment of the protons. For instance, the protons on the carbon bearing the amino group (C1) would likely appear as a triplet, shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The methoxy protons would be expected to appear as a sharp singlet. Integration of the signals would confirm the number of protons in each unique environment. Furthermore, the spin-spin coupling patterns (multiplicity) would reveal the connectivity of adjacent, non-equivalent protons.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| CH₃ (C9) | Triplet | ~10-15 |

| CH₂ (C8) | Quartet | ~20-30 |

| CH₃ (C7) | Triplet | ~10-15 |

| CH₂ (C6) | Multiplet | ~20-30 |

| CH (C4) | Multiplet | ~40-50 |

| CH (C3) | Multiplet | ~75-85 |

| CH₂ (C2) | Multiplet | ~30-40 |

| CH₂ (C1) | Triplet | ~40-45 |

| OCH₃ | Singlet | ~55-60 |

| NH₂ | Broad Singlet | - |

Note: The above table is a hypothetical representation and not based on experimental data.

NOESY/ROESY for Stereochemical Assignment

This compound has two stereocenters (at C3 and C4), meaning it can exist as four possible stereoisomers (two pairs of enantiomers).

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. By observing which protons show spatial correlations, the relative stereochemistry of the molecule can be determined. For example, a NOE cross-peak between the proton at C3 and a proton of the ethyl group at C4 would suggest a specific relative orientation of these substituents.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two sharp to broad bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic groups would be observed just below 3000 cm⁻¹. A prominent C-O stretching band for the methoxy ether linkage would be expected in the 1070-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the N-H and C-O stretches would also be visible, the C-C backbone and C-H bending vibrations might be more prominent. Raman is often less sensitive to water, which can be an advantage depending on the sample preparation.

Hypothetical Vibrational Spectroscopy Data for this compound:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300-3500 |

| Primary Amine | N-H Bend | 1590-1650 |

| Alkane | C-H Stretch | 2850-2960 |

| Ether | C-O Stretch | 1070-1150 |

Note: The above table is a hypothetical representation and not based on experimental data.

X-ray Crystallography of this compound Derivatives for Absolute Configuration

While NMR can determine the relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. Since the amine itself might be difficult to crystallize, it is common practice to prepare a crystalline derivative.

To perform this analysis, this compound would first be reacted with a chiral acid (like tartaric acid or a camphor-sulfonic acid) to form a diastereomeric salt. The separation of these diastereomers followed by crystallization can yield a single crystal suitable for X-ray diffraction. The diffraction pattern of X-rays passing through the crystal provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice. This analysis would not only confirm the connectivity of the atoms but would also unequivocally establish the absolute stereochemistry at the C3 and C4 chiral centers.

Computational Chemistry and Molecular Modeling of 4 Ethyl 3 Methoxyhexan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Ethyl-3-methoxyhexan-1-amine, DFT calculations would be instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations could also elucidate key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). Such studies, which have been applied to a wide array of organic molecules, provide insights into the molecule's reactivity and potential interaction sites. dntb.gov.uaresearchgate.netnih.govresearchgate.netresearchgate.netdntb.gov.ua

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are also employed to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. nih.govrsc.org By calculating the magnetic shielding of each nucleus in the presence of an external magnetic field, researchers can estimate the chemical shifts for ¹H and ¹³C NMR spectra. This predictive capability is a valuable tool in structural elucidation. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time.

Conformational Analysis and Flexibility

For a flexible molecule like this compound, which possesses several rotatable single bonds, a multitude of conformations are possible. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and understand the transitions between them. This provides a detailed picture of the molecule's flexibility and the relative populations of different shapes it can adopt.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. This allows for the investigation of how the solvent affects the conformational preferences and dynamic motions of the amine.

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are invaluable for studying the step-by-step process of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the energy barriers associated with different reaction pathways. researchgate.netnih.gov For this compound, this could involve studying its reactivity with other chemical species to understand how it might participate in various chemical transformations.

Transition State Analysis for Key Synthetic Steps

A critical aspect of understanding any chemical synthesis is the analysis of its transition states—the high-energy intermediates that govern the rate and feasibility of a reaction. For the potential synthesis of this compound, key steps would likely involve the formation of carbon-carbon and carbon-nitrogen bonds, as well as the introduction of the methoxy (B1213986) group.

Energy Profiles of Chemical Transformations

The creation of a detailed energy profile for the synthesis of this compound would map the energy changes throughout the reaction pathway. This would involve calculating the relative energies of reactants, intermediates, transition states, and the final product. Such a profile would offer a comprehensive thermodynamic and kinetic picture of the synthesis.

While general principles of reaction energetics can be applied, the specific energy values and the shape of the potential energy surface for the formation of this compound remain undetermined in the absence of dedicated research.

Prediction of Reactivity and Selectivity Based on Steric and Electronic Effects

The reactivity of this compound and the selectivity of its synthetic routes would be significantly influenced by the steric and electronic properties of its constituent functional groups. The ethyl and methoxy groups, as well as the primary amine, would create a unique stereoelectronic environment.

Applications of 4 Ethyl 3 Methoxyhexan 1 Amine in Advanced Chemical Synthesis and Materials Science

4-Ethyl-3-methoxyhexan-1-amine as a Chiral Building Block in Organic Synthesis

The structure of this compound, which contains a chiral center, inherently positions it as a potential chiral building block in organic synthesis. Chiral amines are crucial in the synthesis of a vast array of complex molecules, particularly in the pharmaceutical industry.

Precursor for Complex Amine Derivatives

Primary amines are versatile starting materials for the synthesis of more complex amine derivatives. The presence of both an ethyl and a methoxy (B1213986) group in this compound could influence the reactivity and properties of any resulting derivatives. While specific examples of its use are not detailed in available literature, it could theoretically be used to synthesize a variety of derivatives such as amides, sulfonamides, and more complex secondary and tertiary amines through N-alkylation or N-arylation reactions.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

Chiral amines are fundamental components of many pharmacologically active compounds. For instance, (S)-(-)-1-(4-methoxyphenyl)ethylamine is a known chiral auxiliary and is used as a catalyst for the asymmetric synthesis of various pharmaceutical molecules. google.com Although not directly related, this highlights the importance of the amine functional group in conjunction with a methoxy moiety in a chiral context for creating molecules with biological activity. google.com Given its structure, this compound could potentially serve as a scaffold or an intermediate in the synthesis of novel therapeutic agents, though specific research in this area is yet to be published.

Integration into Catalyst Development

Chiral amines and their derivatives are frequently employed in the development of catalysts for asymmetric synthesis, a field focused on creating single enantiomers of chiral molecules.

Ligand Design for Asymmetric Catalysis

The amine group in this compound can act as a coordination site for metal centers, making it a candidate for use as a ligand in asymmetric catalysis. The stereochemistry of the ligand is critical for inducing enantioselectivity in a catalyzed reaction. While there is no specific research detailing the use of this compound in this capacity, the broader class of chiral amino-alcohols and amino-ethers are well-established as effective ligands for a range of metal-catalyzed asymmetric transformations.

Organocatalytic Applications

Primary amines can function as organocatalysts, for example, in enamine catalysis for the asymmetric functionalization of carbonyl compounds. The specific steric and electronic properties of this compound, conferred by the ethyl and methoxy groups, would likely influence the stereochemical outcome of such reactions. However, no published studies have specifically investigated its efficacy as an organocatalyst.

Potential in Polymer and Material Science Applications

Amines are widely used in polymer science as monomers, cross-linking agents, and functional additives.

The primary amine group of this compound could be incorporated into polymer backbones, for instance, through the formation of polyamides or polyimides. The methoxy and ethyl side groups could influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical characteristics. For example, research on oxetane-based monomers, which can be structurally related to the methoxy-containing side chain, has shown that the side groups play a significant role in the properties of the final polymer. researchgate.netmdpi.com While no studies have directly polymerized this compound, the potential for its use in creating novel polymers with tailored properties exists.

Lack of Publicly Available Research Data on this compound Limits Comprehensive Application Analysis

Efforts to gather specific data on the role of this compound in the development of amine-functionalized polymers or its use as a precursor in the synthesis of specialty chemicals did not yield any detailed research findings, experimental data, or established methodologies. Chemical repositories provide basic structural information for similar compounds, but specific studies outlining the synthesis, properties, and applications of this compound are absent.

Consequently, it is not possible to construct an article with detailed research findings and data tables as requested under the specified outline, which includes:

Role in Synthesis of Specialty Chemicals

Without specific studies or patents describing the use of this compound, any discussion on its role in these applications would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

The general principles of using primary amines in the functionalization of polymers and as building blocks in organic synthesis are well-established. Primary amines can be incorporated into polymer backbones or as pendant groups to modify properties such as solubility, adhesion, and reactivity. Similarly, in the synthesis of specialty chemicals, primary amines are versatile intermediates for creating a wide range of more complex molecules. However, the unique contributions and specific reaction parameters for this compound remain undocumented in accessible scientific literature.

Therefore, a detailed and scientifically accurate article focusing solely on the applications of this compound cannot be generated at this time due to the lack of foundational research data.

Green Chemistry Approaches to the Synthesis and Transformations of 4 Ethyl 3 Methoxyhexan 1 Amine

Development of Environmentally Benign Synthetic Routes

Traditional methods for synthesizing complex chiral amines often involve multi-step processes with harsh reagents, significant waste generation, and costly purification procedures. d-nb.info The development of environmentally benign synthetic routes for compounds like 4-Ethyl-3-methoxyhexan-1-amine is driven by the need to improve efficiency and reduce environmental impact. rsc.org Key strategies include the use of catalytic processes, particularly biocatalysis and transition-metal catalysis, which offer high selectivity and reduce the reliance on stoichiometric reagents that contribute to low atom economy. rsc.orgnih.gov These modern approaches aim to construct the desired molecule with precision, minimizing byproduct formation from the outset. sciencedaily.com

Biocatalytic Strategies for Reduced Waste Generation

Biocatalysis has emerged as a powerful tool for the sustainable synthesis of chiral amines, offering high enantioselectivity and operating under mild aqueous conditions. hims-biocat.eu For a molecule with multiple stereocenters like this compound, enzymes provide a highly selective method for establishing the correct stereochemistry, which is often a significant challenge for traditional chemical methods. researchgate.net Key enzymatic strategies that could be applied to its synthesis include:

Reductive Amination: This is a highly effective method for producing chiral amines. d-nb.info Enzymes such as imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs) can catalyze the asymmetric reduction of an imine intermediate, formed from a corresponding ketone, to furnish the target chiral amine with high enantiomeric excess. researchgate.net A potential biocatalytic retrosynthesis of this compound would involve the enzymatic reductive amination of 4-ethyl-3-methoxyhexan-1-al.

The table below summarizes the key features of enzyme classes relevant to the synthesis of chiral amines.

| Enzyme Class | Reaction Catalyzed | Key Advantages for Green Synthesis | Typical Cofactor |

|---|---|---|---|

| Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Asymmetric reduction of imines to amines | High stereoselectivity, broad substrate scope, mild reaction conditions. | NAD(P)H |

| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones/aldehydes using ammonia (B1221849) | High atom economy (uses ammonia directly), excellent enantioselectivity. | NAD(P)H |

| Transaminases (ATAs) | Transfer of an amino group from a donor to a ketone acceptor | Excellent for producing enantiopure amines, equilibrium can be driven to favor product formation. | Pyridoxal 5'-phosphate (PLP) |

| Alcohol Dehydrogenases (ADHs) | Oxidation of alcohols to aldehydes/ketones | Can be coupled with other enzymes in cascades to start from readily available alcohols. | NAD(P)+ |

Use of Sustainable Solvents and Reagents

The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest volume of material used. researchgate.net Traditional syntheses frequently rely on volatile organic compounds (VOCs) that are toxic and flammable. Green chemistry promotes the use of sustainable alternatives. researchgate.net

For the synthesis of this compound, several classes of green solvents could be considered:

The table below provides examples of green solvents and their key properties.

| Solvent Type | Example | Source | Key Green Attributes |

|---|---|---|---|

| Bio-based | Ethyl Lactate | Lactic acid (from fermentation) | Biodegradable, non-toxic, high boiling point |

| Bio-based | Glycerol | Biodiesel production byproduct | Non-toxic, biodegradable, high boiling point, renewable. researchgate.net |

| Deep Eutectic Solvent (DES) | Choline chloride:Urea | Readily available components | Low volatility, non-flammable, biodegradable, tunable properties. mdpi.com |

| Aqueous Media | Water | Natural | Non-toxic, non-flammable, inexpensive, ideal for many biocatalytic reactions. |

Energy Efficiency in Synthesis and Purification Processes

Energy consumption is a significant factor in the sustainability and cost of chemical manufacturing. aaasjournals.com Green chemistry approaches aim to reduce energy inputs by designing more efficient processes. Biocatalytic routes contribute significantly to energy efficiency as enzymes typically operate under mild conditions (ambient temperature and pressure), in contrast to many traditional chemical reactions that require heating or cooling. hims-biocat.eu

Process optimization strategies can further enhance energy efficiency. For instance, in amine production and purification, modifications to process flowsheets, such as introducing side draw streams in distillation columns for amine regeneration, can lead to substantial energy savings in reboiler and condenser duties. aaasjournals.com While this specific example relates to large-scale gas sweetening, the principle of intelligent process design to minimize energy-intensive purification steps is broadly applicable. aaasjournals.com The use of one-pot cascade reactions, as mentioned previously, also reduces energy consumption by eliminating the need for energy-intensive workup and purification of intermediates. hims-biocat.eu

Waste Minimization and Atom Economy Considerations

The pharmaceutical industry has historically generated a high amount of waste relative to the amount of product manufactured. copadata.com A key metric in green chemistry for evaluating waste is atom economy , which measures the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.org

The formula for atom economy is:

$$ \text{Atom Economy %} = \frac{\text{Molecular Weight of Desired Product}}{\text{Molecular Weight of All Reactants}} \times 100 $$

Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. rsc.org In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to poor atom economy. rsc.org For example, a hypothetical synthesis of this compound via a reductive amination of the corresponding ketone with ammonia and hydrogen gas would be highly atom-economical, with water being the only byproduct.

Future Research Directions and Perspectives for 4 Ethyl 3 Methoxyhexan 1 Amine

Exploration of Novel Synthetic Pathways

The development of new and efficient synthetic routes to 4-Ethyl-3-methoxyhexan-1-amine is a primary area for future investigation. Traditional methods for amine synthesis, such as reductive amination or alkylation, often provide a foundational approach. acs.org However, modern synthetic chemistry offers a broader toolkit that could lead to more efficient and sustainable pathways.

Future research could focus on transition-metal-catalyzed reactions, which have become a cornerstone of modern synthetic organic chemistry for constructing complex aliphatic amines from simple feedstocks. acs.org For instance, hydroamination, the addition of an amine to an unactivated alkene, represents a highly atom-economical route for creating secondary and tertiary amines and could be adapted for the synthesis of precursors to this compound. acs.org

Another promising avenue is the development of one-pot, two-step sequences involving an initial oxidation of an alcohol to an aldehyde, followed by imine formation and subsequent reduction to the desired amine. This method has been shown to be effective for the N-alkylation of amines without epimerization of adjacent stereocenters, a critical consideration for the stereochemically complex this compound.

Advanced Stereoselective Methodologies

The presence of two stereocenters in this compound makes stereoselective synthesis a critical area of focus. Future research should aim to develop methods that provide precise control over the stereochemistry at both the C3 and C4 positions.

Catalytic asymmetric synthesis will be instrumental in achieving this goal. For example, the diastereoselective hydrogenation of enantioenriched intermediates, such as β-hydroxy enamines, has been successfully used to generate 1,3-amino alcohols with high diastereoselectivity. nih.gov A similar strategy could be envisioned for the synthesis of a stereochemically defined precursor to this compound.

Furthermore, the use of chiral catalysts in addition reactions is a powerful tool for establishing stereocenters. The enantioselective addition of organozinc reagents to aldehydes, catalyzed by chiral amino alcohols, has been shown to produce β-hydroxy enamines with high enantioselectivity. nih.gov Adapting such methods to the specific steric and electronic demands of the precursors to this compound will be a key challenge and a significant step forward.

Multi-Component Reactions and One-Pot Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, offer an efficient and environmentally friendly approach to complex molecule synthesis. The development of an MCR for the synthesis of this compound or its key intermediates would be a significant advancement.

Several established MCRs could serve as a starting point for this research. The Ugi reaction, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, is highly versatile for generating α-aminoacyl amide derivatives. While not a direct route to the target compound, modifications of the Ugi reaction or the development of novel MCRs could streamline its synthesis.

One-pot syntheses that combine several transformations without the need for intermediate purification are also highly desirable. A practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate for the drug cisapride, was achieved via the efficient formation of a cis-fused oxazolidinopiperidine in a one-pot process. researchgate.net A similar strategy, tailored to the acyclic nature of this compound, could significantly improve synthetic efficiency.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Discovery of New Chemical Transformations and Applications

Future research should not only focus on the synthesis of this compound but also on its potential as a scaffold for new chemical transformations and applications. The primary amine and the methoxy (B1213986) group are versatile functional handles that can be modified to create a library of new compounds.

A recently discovered carbon-hydrogen amination cross-coupling reaction provides a faster and simpler way to produce tertiary amines. news-medical.neteuropeanpharmaceuticalreview.comsciencedaily.com Applying this or similar C-H functionalization methods to derivatives of this compound could lead to the rapid generation of structurally diverse molecules with potential applications in medicinal chemistry and materials science.

The development of new catalytic systems is also a key area of interest. For instance, a nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides has been shown to be a practical and environmentally friendly method for constructing complex allylic amines. rsc.org Exploring the reactivity of this compound and its derivatives in such novel catalytic systems could unlock new chemical space and lead to the discovery of compounds with unique properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.